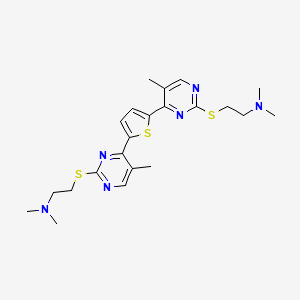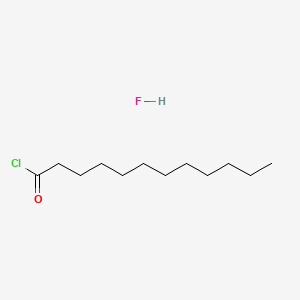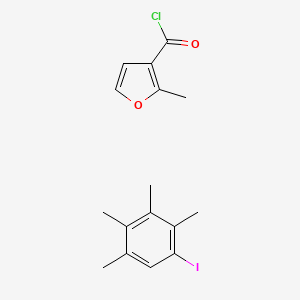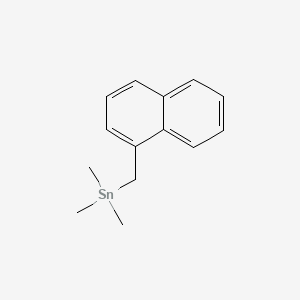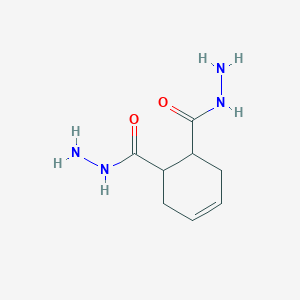
Cyclohex-4-ene-1,2-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-4-ene-1,2-dicarbohydrazide is an organic compound with the molecular formula C8H14N4O2 It is characterized by a cyclohexene ring with two carbohydrazide groups attached at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbohydrazide can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same Diels-Alder reaction followed by hydrazine treatment. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and petroleum ether for crystallization and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-4-ene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene ring to single bonds, forming cyclohexane derivatives.
Substitution: The carbohydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and bromine (Br2).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarbohydrazide.
Substitution: Various N-substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohex-4-ene-1,2-dicarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbohydrazide groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which cyclohex-4-ene-1,2-dicarbohydrazide exerts its effects involves its reactive carbohydrazide groups. These groups can form covalent bonds with various biomolecules, potentially altering their function. The compound can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohex-4-ene-1,2-dicarbohydrazide can be compared with similar compounds such as:
Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but lacks the reactive carbohydrazide groups.
Cyclohexane-1,2-dicarbohydrazide: Saturated version with different reactivity.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: Precursor in the synthesis of this compound.
This compound is unique due to its combination of a cyclohexene ring and reactive carbohydrazide groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
14246-80-1 |
|---|---|
Molekularformel |
C8H14N4O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
cyclohex-4-ene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C8H14N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-2,5-6H,3-4,9-10H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
FJFRLOOYFSNNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


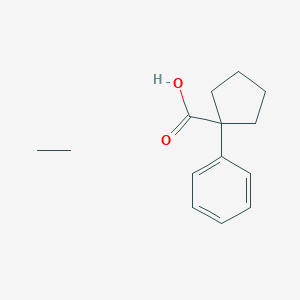
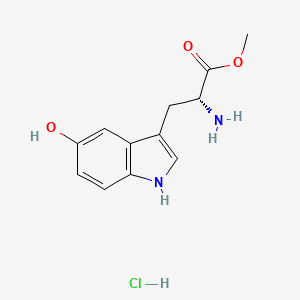
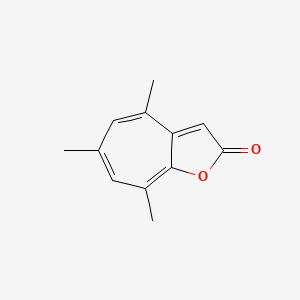
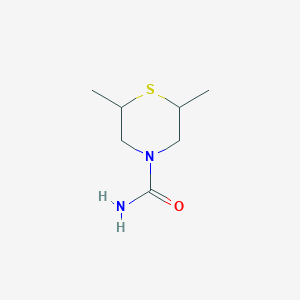
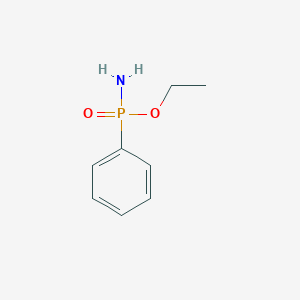
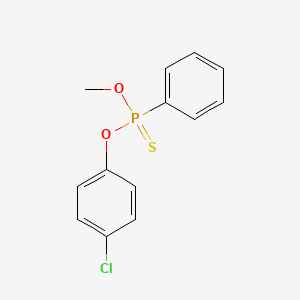
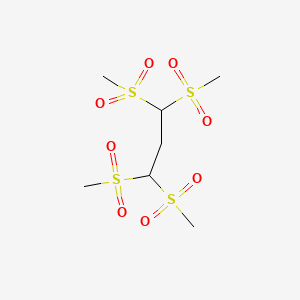
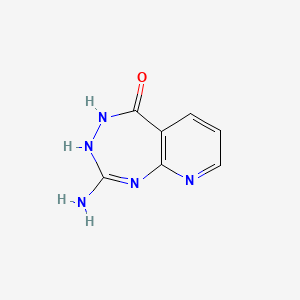
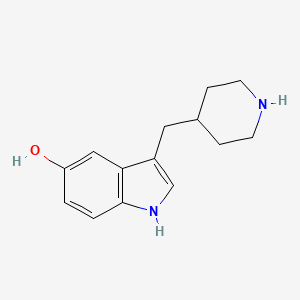
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
